N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide
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Overview
Description
The compound is a complex organic molecule that contains a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a methoxyacetamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Isoquinoline is a benzopyridine, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of acyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule and the chemical bonds that hold them together.Chemical Reactions Analysis
The compound, due to the presence of the furan ring and the isoquinoline group, might undergo a variety of chemical reactions. Furan rings can participate in electrophilic substitution reactions, while isoquinoline can undergo reactions similar to other aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Drug Metabolism and Pharmacokinetics
- Disposition and Metabolism of SB-649868 : This study details the metabolic pathway of SB-649868, a novel orexin receptor antagonist, highlighting the importance of understanding drug metabolism for developing effective and safe therapeutic agents. The comprehensive analysis of metabolites and their excretion routes underscores the complexity of drug metabolism in humans, which is crucial for compounds like N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide (Renzulli et al., 2011).
Diagnostic Imaging Agents
- Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 : This study evaluates a novel PET imaging agent for its potential in assessing tumor proliferation, suggesting a pathway for the development of diagnostic tools based on the pharmacological characteristics of specific compounds, which could be related to the applications of this compound in diagnostic imaging (Dehdashti et al., 2013).
Therapeutic Efficacy and Safety
- Hydroxyethyl Starch 130/0.42 versus Ringer's Acetate in Severe Sepsis : This clinical trial explores the safety and efficacy of hydroxyethyl starch in severe sepsis, emphasizing the critical evaluation of therapeutic agents' benefits versus risks, which is relevant for any new drug application, including compounds with complex mechanisms like this compound (Perner et al., 2012).
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-11-16(20)18-14-5-4-12-6-7-19(10-13(12)9-14)17(21)15-3-2-8-23-15/h2-5,8-9H,6-7,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJHRDOQDSIPPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.